1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile
Description
1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile is a heterocyclic compound featuring a pyrrole core substituted with a 3-chlorobenzyl group at position 1, a 2-(4-chlorophenyl)acetyl moiety at position 4, and a carbonitrile group at position 2. Its molecular formula is C₂₀H₁₃Cl₂N₂O, with a calculated molar mass of 368.24 g/mol.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)acetyl]-1-[(3-chlorophenyl)methyl]pyrrole-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O/c21-17-6-4-14(5-7-17)9-20(25)16-10-19(11-23)24(13-16)12-15-2-1-3-18(22)8-15/h1-8,10,13H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJOTUYUEDLDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=C(C=C2C#N)C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the 3-chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyrrole ring reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Acylation with 4-chlorophenylacetyl Group: The acylation step involves the reaction of the intermediate with 4-chlorophenylacetyl chloride in the presence of a base such as pyridine.
Formation of the Carbonitrile Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with six structurally related molecules from the provided evidence. Key differences in heterocyclic cores, substituents, and physicochemical properties are highlighted.
Table 1: Structural and Molecular Comparison
Key Observations:
Heterocyclic Core Influence: The pyrrole core in the target compound and ’s bromophenyl analog confers distinct electronic properties compared to quinoline () or pyridine () derivatives. Pyridine-based compounds () exhibit greater polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to pyrroles .
This contrasts with ’s trifluoromethyl group, which increases electronegativity and metabolic stability . Carbonitrile vs. Ester Groups: The target compound’s CN group is a strong electron-withdrawing moiety, influencing reactivity and binding specificity. In contrast, the ester groups in ’s pyrrolo-pyrrole compound may confer hydrolytic instability but improve synthetic versatility .
However, the quinoline core’s planar structure may enable DNA intercalation, a property absent in pyrroles . The trifluoromethyl group in ’s compound is associated with enhanced bioavailability in drug candidates, a feature the target compound lacks .
Biological Activity
1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound is part of a broader class of pyrrole-based compounds known for their diverse pharmacological properties.
Chemical Structure
The compound features a pyrrole ring substituted with various functional groups, which influence its biological activity. The presence of chlorine atoms and the carbonitrile group are significant for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrole derivatives, including the compound . Research indicates that similar compounds can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyrrole have shown to interact with ATP-binding domains of growth factor receptors, leading to reduced cell proliferation.
Table 1: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrrole A | HeLa | 10 | Apoptosis induction |
| Pyrrole B | MCF-7 | 15 | Cell cycle arrest |
| 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile | A549 | TBD | TBD |
Anti-Inflammatory Effects
Pyrrole derivatives have also been investigated for their anti-inflammatory properties. Studies demonstrate that these compounds can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The specific mechanism often involves the modulation of signaling pathways related to inflammation.
Case Study: Anti-Inflammatory Activity
In a study assessing the anti-inflammatory effects of pyrrole compounds, it was found that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro. The compound's ability to inhibit these cytokines suggests a potential therapeutic role in treating inflammatory conditions.
Mechanistic Insights
The biological activity of 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play a critical role in cancer cell signaling.
- Caspase Activation : Induction of apoptosis via caspase activation has been observed in related studies, indicating a potential pathway for cancer treatment.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3-chlorobenzyl)-4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile, and how can intermediates be purified?
Methodological Answer: Synthesis typically involves multi-step protocols, such as:
- Friedel-Crafts acylation to introduce the 4-chlorophenylacetyl group onto the pyrrole ring.
- N-Benzylation using 3-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Purification methods include: - Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.
- Recrystallization from ethanol or dichloromethane for final product purification .
Q. How should researchers characterize this compound using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy:
- Mass Spectrometry (HRMS):
Q. What safety protocols are critical when handling chlorinated intermediates during synthesis?
Methodological Answer:
- Use glove boxes or fume hoods to avoid inhalation/contact with toxic intermediates.
- PPE: Nitrile gloves, lab coats, and safety goggles .
- Waste disposal: Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
Q. How can computational methods (e.g., DFT) predict electronic properties or reaction mechanisms?
Methodological Answer:
Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?
Methodological Answer:
- Reproducibility checks: Vary reaction parameters (temperature, catalyst loading) to identify optimal conditions .
- Analytical validation: Use HPLC purity assays to rule out byproduct interference in NMR/MS data .
- Cross-reference crystallographic data to confirm structural assignments when spectral data conflicts .
Q. What strategies mitigate solvent effects on reaction selectivity during pyrrole functionalization?
Methodological Answer:
Q. How can researchers evaluate the compound’s potential bioactivity using in vitro assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
